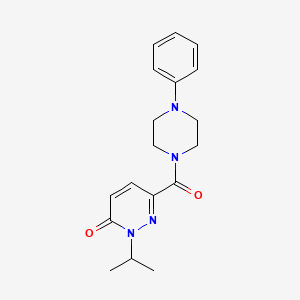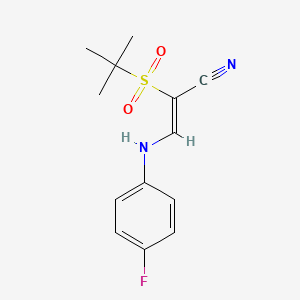
2-isopropyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-isopropyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one: . This compound features a pyridazinone core, which is a six-membered heterocyclic compound containing two nitrogen atoms, and is substituted with an isopropyl group and a 4-phenylpiperazine-1-carbonyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one typically involves multiple steps, starting with the preparation of the pyridazinone core. One common approach is to start with a suitable pyridazine derivative and introduce the isopropyl group through an alkylation reaction. The 4-phenylpiperazine-1-carbonyl group can be introduced through a carbonylation reaction, often using a palladium catalyst under specific conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The pyridazinone core can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound, potentially altering its biological activity.
Substitution: : Substitution reactions at different positions on the pyridazinone ring can lead to a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed
Aplicaciones Científicas De Investigación
2-isopropyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have biological activity, making it useful in drug discovery and development.
Medicine: : Potential therapeutic applications could be explored, especially in areas such as neurology or cardiology.
Industry: : It might be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism by which 2-isopropyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one exerts its effects would depend on its specific biological targets. It could interact with enzymes, receptors, or other molecular targets, leading to various biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
2-isopropyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one: can be compared with other similar compounds, such as:
Pyridazinone derivatives: : These compounds share the pyridazinone core but differ in their substituents.
Piperazine derivatives: : Compounds containing piperazine rings with different substituents.
Isopropyl-substituted compounds: : Other compounds with isopropyl groups in different chemical contexts.
This compound .
Propiedades
IUPAC Name |
6-(4-phenylpiperazine-1-carbonyl)-2-propan-2-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-14(2)22-17(23)9-8-16(19-22)18(24)21-12-10-20(11-13-21)15-6-4-3-5-7-15/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICQFBOYESJDNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[cyano(oxolan-3-yl)methyl]-2-fluoro-3-(trifluoromethyl)benzamide](/img/structure/B2936233.png)
![ethyl 3-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]benzoate](/img/structure/B2936236.png)

![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2936239.png)
![7-methyl-6-oxo-N-(4-sulfamoylbenzyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2936240.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,6-difluorobenzamide](/img/structure/B2936241.png)

![N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2936244.png)

![N-[2-(5-Fluoro-1,3-benzothiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2936247.png)

![2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2936249.png)

![2-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2936252.png)
